

# desacetylcefotaxime plasma protein binding

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## Compound Focus: Desacetylcefotaxime

CAS No.: 66340-28-1

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## Quantitative Protein Binding Data

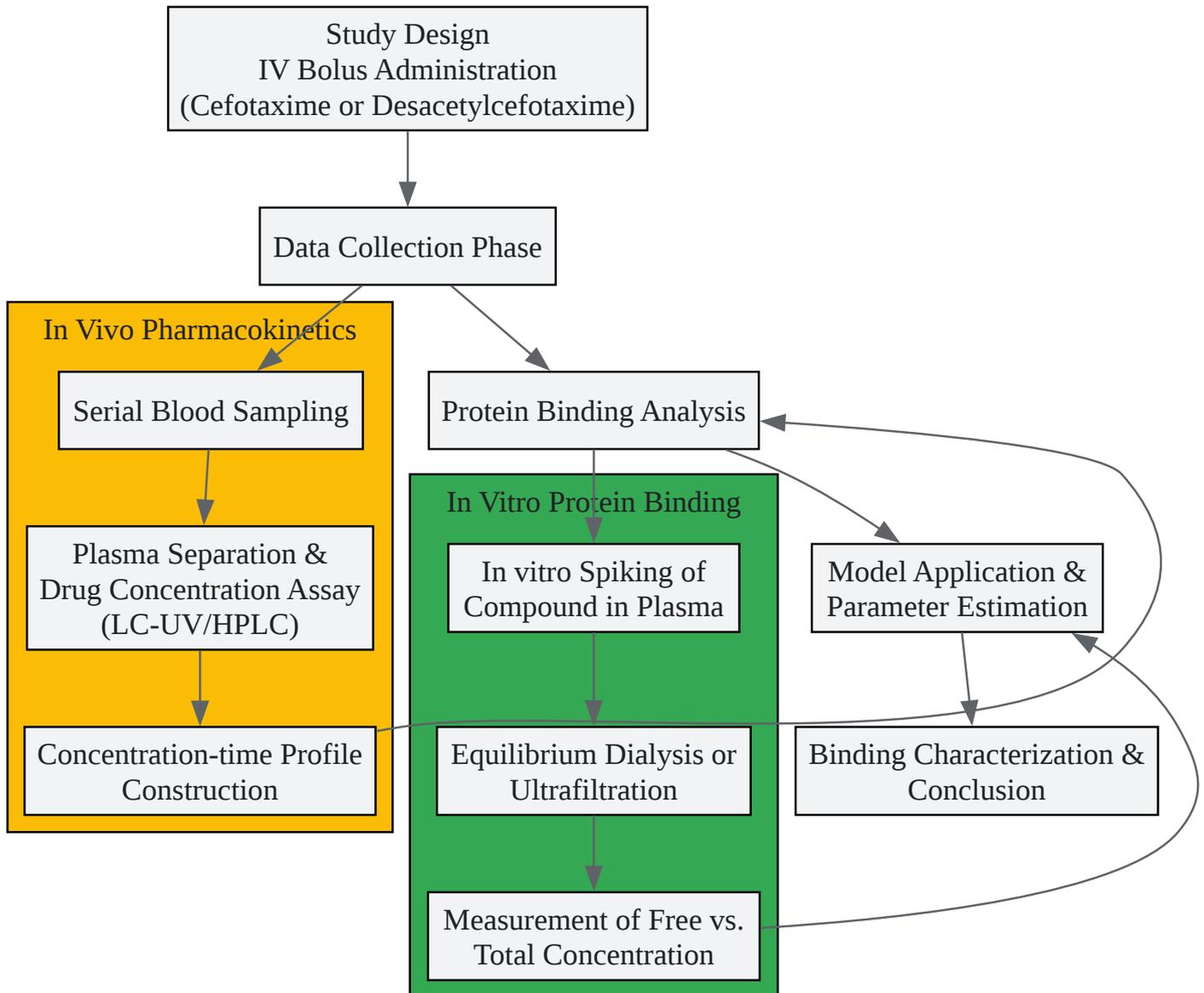
The table below compares the plasma protein binding profiles of cefotaxime and its metabolite, **desacetylcefotaxime**, based on a pharmacokinetic study in rats [1].

Compound	Association Constant (K, x $10^3 \text{ M}^{-1}$ )	Total Protein Binding Site Concentration (Pt, x $10^{-3} \text{ M}$ )	Free Fraction in Plasma (Fp)	Binding Saturation
Cefotaxime	3.87	0.68	0.48 (48%)	Occurs at ~30 $\mu\text{g/mL}$
Desacetylcefotaxime	0.0139 - 0.00858*	Not Saturable	0.73 - 0.89 (73-89%)	Non-saturable within studied range

Note: The association constant for **desacetylcefotaxime** is much lower, reported as  $13.90 \text{ M}^{-1}$  and  $8.58 \text{ M}^{-1}$  in different parts of the same study, confirming its very weak binding [1].

## Experimental Methodologies for Protein Binding Studies

The key findings on protein binding are primarily derived from a **pharmacokinetic-protein binding model** developed in a rat study. Here is a detailed breakdown of the core experimental workflow and logic [1]:



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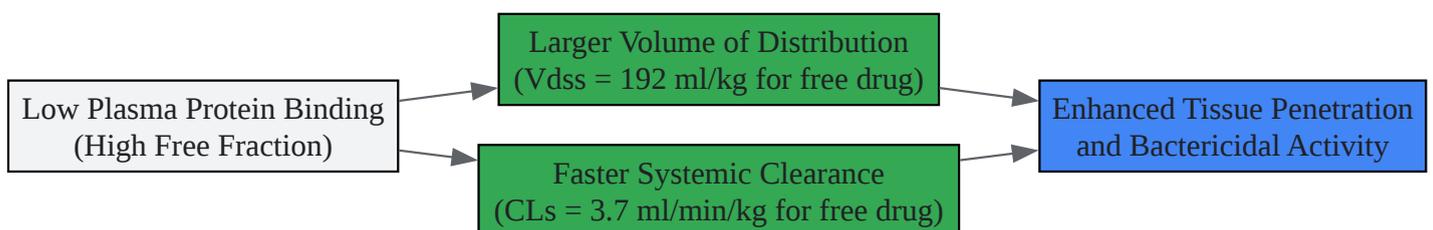
*Experimental workflow for determining **desacetylcefotaxime** protein binding, integrating in vivo pharmacokinetics and in vitro binding assays.*

- **In Vivo Pharmacokinetic Study:**

- **Administration:** Rats received an intravenous (i.v.) bolus of either cefotaxime (100 mg/kg) or its metabolite, **desacetylcefotaxime** (50 mg/kg) [1].
- **Sample Collection:** Serial blood samples were collected over time after dosing [1].
- **Bioanalysis:** Plasma concentrations of both the parent drug and the metabolite were determined, likely using a method like **high-performance liquid chromatography (HPLC)**, to establish concentration-time profiles [1].
- **In Vitro Protein Binding Analysis:**
  - The binding parameters were determined by applying a **pharmacokinetic-protein binding model** to the data [1].
  - The model fits the experimental data to estimate key parameters: the average association constant (K), the total concentration of protein binding sites (Pt), and the free fraction (Fp).
- **Key Differentiating Analysis:**
  - The model tested for and characterized the **saturability** of protein binding. Cefotaxime exhibited concentration-dependent saturable binding, whereas **desacetylcefotaxime** binding was found to be **non-saturable** (linear) within the studied concentration range [1].

## Relationship Between Protein Binding and Pharmacokinetics

The differences in protein binding between cefotaxime and **desacetylcefotaxime** have direct consequences on their distribution and elimination, as illustrated below [1].



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*Causal pathway showing how low plasma protein binding of **desacetylcefotaxime** influences its pharmacological profile.*

## Research Implications and Relevance

The unique binding profile of **desacetylcefotaxime** is clinically significant. Its low protein binding and high free fraction contribute to its excellent penetration into various tissues and fluids, including the **central nervous system (meninges)**, **ascitic fluid** (in spontaneous bacterial peritonitis), and **respiratory secretions** [2] [3]. Furthermore, because it is highly unbound, **desacetylcefotaxime** is in its active form and available for synergistic interaction with the parent drug, cefotaxime, against many pathogens [2] [4].

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## References

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